molecular formula C₁₆¹³C₄H₁₂O B1152406 7-Hydroxybenzo[a]pyrene-13C4

7-Hydroxybenzo[a]pyrene-13C4

Numéro de catalogue: B1152406
Poids moléculaire: 272.28
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

7-Hydroxybenzo[a]pyrene-13C4 is a stable isotope-labeled internal standard critical for advanced mass spectrometry-based research on polycyclic aromatic hydrocarbon (PAH) metabolism. It is specifically designed for the precise and sensitive quantitation of metabolites of Benzo[a]pyrene (BaP), a widespread environmental pollutant and potent carcinogen found in tobacco smoke, diesel exhaust, and charcoal-based foods . The incorporation of the 13C4 label allows for accurate tracking and measurement by compensating for matrix effects and analytical variability, enabling researchers to dissect complex metabolic activation pathways with high reliability. This compound is an essential tool in environmental toxicology and cancer research, particularly for studying the metabolic fate of BaP in in vitro models, such as human lung cells . By using this standard, researchers can generate definitive data on the formation of toxic and genotoxic metabolites, such as dihydrodiols and diol-epoxides, which are implicated in cancer initiation through DNA adduct formation . The use of 7-Hydroxybenzo[a]pyrene-13C4 facilitates a deeper understanding of the mechanisms of PAH-induced carcinogenesis and supports the biomonitoring of human exposure to these hazardous environmental contaminants.

Propriétés

Formule moléculaire

C₁₆¹³C₄H₁₂O

Poids moléculaire

272.28

Synonymes

7-Hydroxybenzopyrene-13C4;  Benzo[a]pyren-7-ol-13C4

Origine du produit

United States

Advanced Analytical Methodologies Employing 7 Hydroxybenzo a Pyrene 13c4 As an Internal Standard

Development and Validation of Stable Isotope Dilution Mass Spectrometry Methods

Stable isotope dilution mass spectrometry is a powerful technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample. Because the labeled standard (e.g., 7-Hydroxybenzo[a]pyrene-13C4) is chemically identical to the native analyte, it co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer. foodriskmanagement.com This co-behavior allows it to serve as an ideal internal standard, correcting for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring high accuracy and precision in quantification. nih.govscispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Benzo[a]pyrene (B130552) Metabolite Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for analyzing B[a]P metabolites. nih.govnih.gov The development of these methods involves meticulous optimization of chromatographic separation to resolve isomeric metabolites and mass spectrometric conditions to achieve high sensitivity and specificity. nih.govnih.gov

Researchers have developed and validated robust SID LC-MS/MS methods using a library of [¹³C₄]-labeled B[a]P metabolite internal standards, including precursors to compounds like 7-Hydroxybenzo[a]pyrene-13C4. nih.govnih.gov These methods enable the simultaneous and accurate quantification of metabolites from all three major metabolic pathways: the diol-epoxide pathway, the radical cation pathway, and the o-quinone pathway. nih.govnih.gov For instance, a validated method successfully separated and quantified key metabolites such as B[a]P-r-7,t-8,t-9,c-10-tetrahydrotetrol (B[a]P-tetrol-1), B[a]P-7,8-diol, 3-hydroxybenzo[a]pyrene (3-OH-B[a]P), and various B[a]P-diones in human lung cells. nih.gov The use of specific [¹³C₄]-labeled internal standards for each corresponding analyte ensures the highest degree of accuracy. scispace.com

The validation of these methods, often following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), demonstrates excellent accuracy and precision. mdpi.com Calibration curves are generated by plotting the peak area ratio of the native analyte to its labeled internal standard against the concentration of the analyte, consistently yielding high linearity with correlation coefficients (R²) greater than 0.99. nih.govscispace.com

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

While LC-MS/MS is more common for polar metabolites, gas chromatography-mass spectrometry (GC/MS) and tandem GC-MS (GC-MS/MS) also serve as powerful tools, particularly for less polar B[a]P derivatives or after derivatization of hydroxylated metabolites. semanticscholar.orgresearchgate.net Isotope dilution GC-high-resolution mass spectrometry (GC-ID-HRMS) has been employed to quantify B[a]P tetrol isomers released from albumin adducts in human blood, using ¹³C₆-isotopically labeled standards. psu.eduresearchgate.net

Derivatization is often a necessary step in GC/MS analysis of hydroxylated PAHs to increase their volatility and improve chromatographic performance. semanticscholar.org For example, a method for urinary 3-OH-B[a]P involved derivatization with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) prior to GC-MS/MS analysis. coresta.org The use of labeled internal standards, such as D12-benzo[a]pyrene, is standard practice in these GC-based methods to ensure accurate quantification. thermofisher.comtdi-bi.com

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) Modes in Labeled Metabolite Detection

The choice of ionization source is critical for achieving optimal sensitivity in mass spectrometry. For B[a]P metabolites, both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) have been evaluated. nih.gov Studies have shown that APCI is often more sensitive for the detection of B[a]P metabolites compared to ESI. nih.gov Furthermore, the APCI technique is generally less susceptible to matrix effects and ion suppression, which are common challenges in the analysis of complex biological samples. nih.gov

In one comprehensive study, APCI was adopted for a stable isotope dilution LC-MS/MS method to quantify B[a]P metabolic profiles in human lung cells due to its superior sensitivity. nih.gov In contrast, other methods have successfully employed ESI, often for analyzing derivatized metabolites. For instance, a highly sensitive method for 3-OH-B[a]P in human urine utilized an optimized derivatization reaction with dansyl chloride, followed by LC-ESI-MS/MS detection, which significantly enhanced signal intensity. pku.edu.cn The selection between APCI and ESI depends on the specific analytes, their chemical properties (and those of their derivatives), and the sample matrix.

Quantitative Analysis of Benzo[a]pyrene Metabolites in Biological and Environmental Matrices

The application of SID-MS methods using standards like 7-Hydroxybenzo[a]pyrene-13C4 allows for the reliable quantification of B[a]P metabolites in a variety of complex samples, including cell cultures, urine, and blood. nih.govmdpi.compsu.edu This capability is essential for human biomonitoring and for mechanistic studies investigating the toxicology of B[a]P.

Matrix Effects and Recovery Assessment in Complex Samples

A significant challenge in bioanalysis is the "matrix effect," where components of the sample other than the analyte interfere with the ionization process, leading to ion suppression or enhancement. nih.govnih.gov The use of co-eluting, stable isotope-labeled internal standards is the most effective strategy to compensate for these matrix effects. nih.govmdpi.com

To validate analytical methods, the extent of the matrix effect is formally assessed. This is often done by comparing the response of an analyte in a post-extraction spiked sample matrix to its response in a pure solvent. nih.gov Research has demonstrated that for B[a]P metabolites, the APCI source is less prone to matrix effects than ESI. nih.gov In a study quantifying B[a]P metabolites in cell culture media, calibration curves prepared in the media were superimposable with those prepared in a simple methanol/water solvent, indicating that the [¹³C₄]-labeled internal standards effectively compensated for any matrix-induced variations. nih.gov

Recovery assessment is another critical validation parameter, measuring the efficiency of the extraction process. Even when matrix effects are compensated for, recovery can differ between metabolites. For example, in one study, the recovery for 3-OH-B[a]P from cell culture media was approximately 86%, while for B[a]P-7,8-dione, it was only 10%. nih.gov Despite this difference, the use of a specific labeled internal standard for each analyte ensures that the final calculated concentration remains accurate.

Recovery of Benzo[a]pyrene Metabolites from Cell Culture Media. nih.gov
MetaboliteRecovery (%)
3-Hydroxybenzo[a]pyrene (3-OH-B[a]P)86
Benzo[a]pyrene-7,8-dione (B196088)10

Limit of Quantitation (LOQ) and Sensitivity Enhancements (e.g., 500-fold increase in sensitivity)

The development of SID-LC-MS/MS methods has led to dramatic improvements in analytical sensitivity. One study reported a 500-fold increase in sensitivity for detecting B[a]P metabolites compared to older methods that used HPLC with radiometric detection. nih.govnih.gov This enhancement allows for the detection of metabolites at extremely low concentrations, which is crucial for assessing environmental and occupational exposures. nih.gov

The limit of quantitation (LOQ), defined as the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy, is a key performance metric. For 3-OH-B[a]P, a widely accepted biomarker for B[a]P exposure, an LOQ as low as 6 femtomoles (fmol) on-column has been achieved. nih.govnih.gov Other methods have reported LOQs in the picogram per liter (pg/L) range for urinary metabolites. mdpi.comnih.gov These low detection limits underscore the power of modern analytical techniques employing labeled internal standards.

Limits of Detection (LOD) and Quantitation (LOQ) for Benzo[a]pyrene Metabolites. nih.gov
CompoundLOD (fmol on-column)LOQ (fmol on-column)
3-Hydroxybenzo[a]pyrene (3-OH-B[a]P)1.56
Benzo[a]pyrene-7,8-diol1.56
Other MetabolitesIn the lower fmol range

Calibration Curve Development and Accuracy Metrics

The foundation of accurate quantification using 7-Hydroxybenzo[a]pyrene-13C4 as an internal standard is the development of a robust calibration curve. This is typically achieved by preparing a series of calibration standards containing a fixed concentration of the 13C4-labeled internal standard and varying, known concentrations of the unlabeled native analyte (7-Hydroxybenzo[a]pyrene). nih.gov The ratio of the analytical response of the native analyte to the response of the internal standard is then plotted against the concentration of the native analyte. europa.eu This ratio-based calibration effectively nullifies variations in sample volume, extraction efficiency, and instrument response.

The performance of the analytical method is validated through several key accuracy metrics. Linearity, demonstrated by a correlation coefficient (r²) of ≥0.99, confirms a proportional response across a defined concentration range. nih.gov The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the method, representing the lowest concentration that can be reliably detected and quantified, respectively. Precision, measured as the relative standard deviation (%RSD) of replicate measurements, assesses the method's repeatability, while accuracy, often evaluated through spike-and-recovery experiments, determines the closeness of measured values to the true value.

Table 1: Representative Performance Metrics for Hydroxybenzo[a]pyrene Analysis using a 13C-Labeled Internal Standard The following table presents typical data achieved in the analysis of benzo[a]pyrene metabolites using stable isotope dilution mass spectrometry, illustrating the high performance of the methodology.

MetricTypical ValueDescription
Linearity (r²) ≥ 0.999Indicates a strong proportional relationship between concentration and instrument response ratio.
Concentration Range 0.1 - 200 pmolThe range over which the method demonstrates acceptable linearity, accuracy, and precision.
Limit of Quantitation (LOQ) ~6 fmol (on-column)The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov
Precision (%RSD) < 15%Measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Accuracy (Recovery) 85 - 115%The percentage of the true amount of analyte that is detected by the analytical method.

Integration with Other Chromatographic Techniques (e.g., HPLC-radiometric detection comparison)

The use of 7-Hydroxybenzo[a]pyrene-13C4 in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents a significant technological advancement over older analytical techniques, such as High-Performance Liquid Chromatography with radiometric detection (HPLC-RD). nih.gov While HPLC-RD was a valuable tool for analyzing radiolabeled compounds in metabolism studies, it possesses notable limitations.

Methods employing stable isotope dilution with 13C4-labeled internal standards and LC-MS/MS detection offer substantially improved sensitivity. Research developing a comprehensive analytical method for benzo[a]pyrene metabolites using a library of 13C4-labeled internal standards reported a 500-fold increase in sensitivity compared to a method using HPLC-radiometric detection. nih.gov This enhanced sensitivity allows for the quantification of trace-level metabolites in complex biological matrices, which is often not possible with less sensitive techniques.

Furthermore, LC-MS/MS provides superior specificity. Radiometric detection measures total radioactivity eluting from the HPLC column at a certain time but does not provide structural information, making it susceptible to interference from co-eluting radioactive metabolites. In contrast, mass spectrometry identifies compounds based on their specific mass-to-charge ratios and fragmentation patterns, ensuring unambiguous identification and quantification of the target analyte, 7-Hydroxybenzo[a]pyrene, even in the presence of other isomers or structurally similar compounds. nih.gov While older methods like HPLC with UV or fluorescence detection were also used, they lacked the ability to measure certain non-fluorescent metabolites, unlike the comprehensive profiling possible with MS-based methods. nih.gov

Table 2: Comparison of Analytical Methodologies

FeatureLC-MS/MS with 7-Hydroxybenzo[a]pyrene-13C4HPLC-Radiometric Detection
Principle Isotope dilution; detection by mass-to-charge ratioDetection of radioactive decay
Internal Standard Stable Isotope (13C4-labeled)Not applicable in the same manner
Sensitivity Very High (fmol range) nih.govLower; ~500-fold less sensitive than SID-MS nih.gov
Specificity Very High (based on mass and fragmentation)Moderate (risk of co-eluting interferences)
Structural Info Yes (from fragmentation)No
Safety No radioactive materials requiredRequires handling of radioactive materials

In Vitro and Ex Vivo Metabolic Transformation Studies Utilizing 7 Hydroxybenzo a Pyrene 13c4

Elucidation of Benzo[a]pyrene (B130552) Metabolic Pathways in Cellular Systems

Benzo[a]pyrene requires metabolic activation to exert its carcinogenic effects, a process that occurs via three primary pathways. nih.govmdpi.com Cellular systems, such as human bronchoalveolar H358 cells, serve as models to investigate these complex transformations. nih.gov The use of 13C-labeled BaP metabolites as internal standards enables precise measurement of the products formed through each distinct activation route. researchgate.net

The diol epoxide pathway is a major route for BaP activation, initiated by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A1 and CYP1B1. mdpi.comnih.gov This pathway involves the following steps:

Initial Oxidation: CYP enzymes catalyze the oxidation of BaP to form unstable arene oxide metabolites, such as B[a]P-7,8-epoxide. mdpi.com

Hydration: Epoxide hydrolase then hydrates the B[a]P-7,8-epoxide to form (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (BaP 7,8-diol). nih.govmdpi.com

Second Oxidation: BaP 7,8-diol undergoes a second round of oxidation by CYP enzymes, producing highly reactive diol epoxides like B[a]P-7,8-diol-9,10-epoxide (BPDE). mdpi.com These diol epoxides are ultimate carcinogens that can form covalent adducts with DNA.

Studies using reconstituted enzyme systems with rabbit cytochrome P-450 have shown that different isoforms possess varying efficiencies in metabolizing BaP (-)trans-7,8-dihydrodiol, with P-450 LM4 being 5 to 10 times faster than LM2. nih.gov

A second critical activation route is the aldo-keto reductase (AKR) pathway, also known as the quinone pathway. nih.gov This pathway involves the oxidation of BaP trans-dihydrodiols by AKR enzymes, with isoforms AKR1C1-1C3 being particularly efficient. nih.govfrontiersin.org

Oxidation to Catechol: AKRs catalyze the NADP+-dependent oxidation of BaP 7,8-diol to a ketol, which rearranges into BaP 7,8-catechol. nih.govnih.gov

Formation of o-Quinone: The catechol is unstable and undergoes autoxidation to form benzo[a]pyrene-7,8-dione (B196088) (B[a]P-7,8-dione), a redox-active o-quinone. nih.govnih.gov

Redox Cycling and Oxidative Stress: B[a]P-7,8-dione can enter a futile redox cycle, being reduced back to a catechol by AKRs or other reductases. frontiersin.org This cycling generates reactive oxygen species (ROS), which can cause oxidative damage to DNA and other cellular macromolecules. nih.govfrontiersin.org In human lung A549 cells, exposure to BaP-7,8-trans-dihydrodiol and B[a]P-7,8-dione leads to increased ROS production, decreased glutathione (B108866) levels, and the formation of oxidative DNA lesions like 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxo-dGuo). nih.gov

The third pathway involves the formation of a radical cation. This process is initiated by a one-electron oxidation of the parent BaP molecule, a reaction that can be catalyzed by peroxidases or cytochrome P450. nih.gov The resulting BaP radical cation is a reactive species that can directly react with DNA to form depurinating adducts. nih.gov The signature metabolites that serve as markers for this pathway are BaP-1,6-dione and BaP-3,6-dione. nih.govmdpi.com

Assessment of Phase I and Phase II Metabolism in Subcellular Fractions (e.g., Hepatic Microsomes)

Subcellular fractions, particularly hepatic (liver) microsomes, are widely used in in vitro studies to assess the metabolism of xenobiotics like BaP. nih.gov Microsomes contain a high concentration of Phase I enzymes, such as cytochrome P450s, making them an excellent model system for studying enzyme kinetics and metabolic clearance. nih.govnih.gov

The efficiency of BaP metabolism by microsomal enzymes can be quantified using Michaelis-Menten kinetics. This involves determining the maximum rate of metabolism (Vmax) and the substrate concentration at which the reaction rate is half of Vmax (the Michaelis constant, Km). nih.gov From these parameters, the intrinsic clearance (CLint), a measure of the metabolic capacity of the liver, can be calculated. nih.govnih.gov

Studies comparing BaP metabolism across species have shown significant differences. For instance, hepatic microsomes from female mice exhibit higher intrinsic clearance for BaP compared to those from male rats or female humans, suggesting that rats may be a more appropriate model for human PAH metabolism in some contexts. nih.gov Pre-treatment of rats with inducers like 3-methylcholanthrene (B14862) can dramatically alter enzyme kinetics, for example by decreasing the apparent Km of liver microsomes by a factor of 100. nih.gov

Table 1: Michaelis-Menten Kinetic Parameters for BaP Metabolism in Hepatic Microsomes Data derived from studies on the parent compound Benzo[a]pyrene.

Species/ConditionVmax (nmol/min/mg protein)Km (µM)Intrinsic Clearance (CLint, ml/min/kg)Source
Female Mice (Naïve)Data not specifiedData not specifiedHighest among tested nih.gov
Male RatsData not specifiedData not specifiedIntermediate nih.gov
Female HumansData not specifiedData not specifiedLowest among tested nih.gov
Rats (Control) - LiverHigh~20 µM5.9 ± 0.2 ml/min (organ) nih.gov
Rats (3-MC Pretreated) - LiverIncreased~0.2 µM6.7 ± 0.6 ml/min (organ) nih.gov

Following Phase I oxidation, BaP metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. researchgate.net The primary conjugation pathways are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. frontiersin.orgnih.gov These reactions attach a glucuronic acid or sulfate (B86663) group to hydroxylated metabolites. nih.gov

Conjugation is a critical detoxification step. For instance, the formation of glucuronide or sulfate conjugates of BaP catechols can terminate the redox cycling of o-quinones, thereby preventing the generation of oxidative stress. frontiersin.org

Kinetic studies in subcellular fractions from channel catfish intestinal mucosa have been used to quantify these reactions for BaP-7,8-diol. The results showed that BaP-7,8-diol was a poor substrate for sulfotransferase but was readily glucuronidated. nih.gov The slow rate of these conjugation reactions for BaP-7,8-diol may contribute to its systemic availability after exposure. nih.gov

Table 2: Kinetic Parameters for BaP-7,8-dihydrodiol Conjugation in Catfish Intestinal Mucosa Data derived from studies on a key metabolite of Benzo[a]pyrene.

ReactionEnzyme SystemVmaxKmSource
GlucuronidationMicrosomes0.30 ± 0.06 nmol/mg/min23.39 ± 2.66 µM nih.gov
SulfationCytosol0.002 nmol/mg/minNot determined nih.gov

Comparative Metabolic Studies Across Different In Vitro Models

The metabolic fate of benzo[a]pyrene (B[a]P) and its derivatives, such as 7-Hydroxybenzo[a]pyrene, is subject to significant variation depending on the biological system employed for its study. The use of isotopically labeled compounds like 7-Hydroxybenzo[a]pyrene-13C4 is instrumental in providing precise quantification and tracing of metabolic pathways. In vitro models, ranging from human cell lines to rodent tissue preparations, offer controlled environments to dissect these complex biotransformation processes.

Human Cell Line Systems (e.g., H358 Bronchoalveolar Cells)

Human cell lines are pivotal in modeling the metabolic activation and detoxification of xenobiotics in a species-specific context. The H358 human bronchoalveolar carcinoma cell line, in particular, has been utilized in studies of B[a]P metabolism, providing insights relevant to the human lung, a primary target of B[a]P's carcinogenic effects. nih.gov

In studies with H358 cells, the metabolism of the parent compound, B[a]P, leads to a variety of metabolites. nih.gov The formation of 3-hydroxy-B[a]P, B[a]P-7,8-trans-dihydrodiol, B[a]P-tetraol-1, and B[a]P-7,8-dione has been observed. nih.gov The appearance of these metabolites often exhibits a lag phase, which is consistent with the induction of metabolic enzymes like cytochrome P450 isoforms (CYP1A1 and CYP1B1) and aldo-keto reductases (AKRs). nih.gov

The utility of carbon-13 labeled standards, such as those derived from [13C4]-labeled B[a]P, has been demonstrated to significantly enhance the sensitivity of analytical methods. nih.gov A stable isotope dilution liquid chromatography-atmospheric chemical ionization mass spectrometry (LC-MS) method using these standards achieved a 500-fold increase in sensitivity compared to traditional HPLC-radiometric detection. nih.gov This underscores the potential of 7-Hydroxybenzo[a]pyrene-13C4 to serve as a precise internal standard for quantifying the metabolites of 7-Hydroxybenzo[a]pyrene in complex biological matrices.

Table 1: Key Benzo[a]pyrene Metabolites Identified in H358 Human Bronchoalveolar Cells

MetaboliteMetabolic PathwaySignificance
3-Hydroxy-B[a]PP450 MonooxygenationBiomarker of B[a]P exposure. nih.govnih.gov
B[a]P-7,8-trans-dihydrodiolP450 Monooxygenation & Epoxide HydrolasePrecursor to carcinogenic diol-epoxides. nih.gov
B[a]P-tetraol-1Hydrolysis of Diol-epoxidesIndicator of the formation of ultimate carcinogens. nih.gov
B[a]P-7,8-dioneAldo-Keto Reductase PathwayProduct of dihydrodiol oxidation. nih.gov
B[a]P-1,6- and B[a]P-3,6-dionesPeroxidase PathwayAlternative metabolic activation pathway. nih.gov

This table summarizes key metabolites formed from the parent compound Benzo[a]pyrene in H358 cells, as identified in research literature.

Rodent and Other Mammalian Tissue Models (e.g., Murine Hepatocytes)

Rodent models, particularly primary hepatocytes and liver microsomes, are extensively used for comparative toxicology and to understand inter-species differences in metabolic pathways. nih.govnih.gov Studies comparing the metabolism of B[a]P in rat liver microsomes with that in fish species have highlighted significant differences in the rates and profiles of metabolite formation. nih.gov For instance, while the rate of B[a]P metabolism was found to be approximately three times greater in rat liver microsomes compared to fish, the proportion of B[a]P converted to the pro-carcinogenic B[a]P 7,8-diol was higher in the fish species. nih.gov

Comparative studies using hepatic microsomes from rats, mice, and humans have shown that the clearance of B[a]P is generally more rapid than that of other polycyclic aromatic hydrocarbons like dibenzo[def,p]chrysene, irrespective of the species. nih.gov Notably, clearance rates for B[a]P were highest in female mice and lowest in female humans, with male rats exhibiting rates more similar to humans. nih.gov Such findings are critical for the extrapolation of toxicological data from animal models to humans.

The use of isotopically labeled compounds is equally valuable in these systems for accurate quantification and metabolic flux analysis. The principles of using 7-Hydroxybenzo[a]pyrene-13C4 in human cell lines are directly applicable to rodent models, where it can aid in delineating the species-specific pathways of hydroxymetabolite conjugation and further oxidation.

Table 2: Comparative Intrinsic Clearance of Benzo[a]pyrene in Hepatic Microsomes from Different Species

SpeciesIntrinsic Clearance (CLINT)Key Observation
Naïve Female MiceHighestDemonstrates rapid metabolism. nih.gov
Male Sprague-Dawley RatsIntermediateMore similar to human clearance rates. nih.gov
Female HumansLowestIndicates slower metabolic clearance. nih.gov

This table is based on findings from comparative in vitro metabolism studies and illustrates the species-dependent variations in the metabolic clearance of Benzo[a]pyrene.

Time-Resolved Metabolomic and Proteomic Analysis in Relation to Benzo[a]pyrene Degradation in Cell Cultures

The cellular response to xenobiotics like B[a]P is a dynamic process involving temporal changes in both the metabolome and the proteome. Time-resolved studies are essential to capture the cascade of events from initial metabolic activation to downstream cellular stress responses and adaptive changes.

Exposure of cell cultures to B[a]P induces significant metabolic perturbations. nih.gov Untargeted metabolomics, in conjunction with proteomics, has been employed to explore the intracellular responses in human cell lines. nih.gov These studies have revealed that B[a]P exposure can lead to metabolic disorders, overproduction of reactive oxygen species (ROS), and disturbances in cellular viability and migration. nih.gov

Proteomic analyses have identified alterations in proteins involved in key cellular processes following B[a]P exposure. In various cell models, changes have been observed in proteins related to energy metabolism, cytoskeleton maintenance, cell injury, oxidative stress, and signal transduction. nih.govnih.gov For example, in the human endothelial cell line EA.hy926, exposure to B[a]P-loaded carbon black particles led to modulations of proteins involved in catalytic processes and cytoskeleton maintenance. nih.gov

The application of 7-Hydroxybenzo[a]pyrene-13C4 in time-resolved studies would allow for precise tracing of the flux of this specific metabolite through various metabolic pathways over time. By combining this with global metabolomic and proteomic analyses, researchers can establish direct correlations between the biotransformation of 7-Hydroxybenzo[a]pyrene and the subsequent alterations in cellular protein expression and metabolite profiles. This integrated approach provides a powerful tool for elucidating the mechanisms of toxicity and cellular adaptation to B[a]P and its metabolites.

Table 3: Cellular Processes Affected by Benzo[a]pyrene Exposure as Identified by Proteomic and Metabolomic Analyses

Affected Cellular ProcessKey Findings from Omics Studies
Metabolism Disturbances in energy metabolism and osmotic regulation. nih.gov
Oxidative Stress Overproduction of reactive oxygen species (ROS) and upregulation of detoxification pathways (e.g., glutathione metabolism). nih.gov
Cellular Structure and Function Alterations in cytoskeleton proteins, impacting cell motility and migration. nih.govnih.gov
Signal Transduction Modulation of signaling pathways in response to cellular stress. nih.gov
Cell Viability and Proliferation Both inhibition and, in some contexts, enhancement of cell proliferation have been observed. nih.govnih.gov

This table synthesizes findings from various metabolomic and proteomic studies on the cellular effects of Benzo[a]pyrene exposure.

Application in Environmental Biotransformation and Fate Research

Stable Isotope Probing (SIP) for Identification of Polycyclic Aromatic Hydrocarbon-Degrading Microorganisms

Stable Isotope Probing (SIP) is a cultivation-independent molecular technique that links metabolic function to microbial identity within a complex community. By introducing a ¹³C-labeled substrate, such as 7-Hydroxybenzo[a]pyrene-¹³C₄, into an environmental sample, researchers can identify the microorganisms that are actively involved in its degradation.

When microorganisms metabolize 7-Hydroxybenzo[a]pyrene-¹³C₄, the ¹³C atoms are incorporated into their cellular components, including nucleic acids (DNA and RNA) and other biomarkers like phospholipid fatty acids (PLFAs). This "heavy" labeled biomass can then be separated from the unlabeled biomass of the rest of the microbial community using techniques like density gradient ultracentrifugation. nih.govosti.gov Subsequent analysis of the ¹³C-enriched DNA or RNA, typically through sequencing of the 16S rRNA gene, allows for the identification of the specific microbial taxa responsible for the uptake and degradation of the labeled compound. nih.gov This approach provides direct evidence of the ecological role of different microbial populations in the biotransformation of PAH metabolites. osti.gov

Research FindingMethodOutcome
Identification of active PAH degradersDNA-based Stable Isotope Probing (SIP)Revealed specific bacterial groups responsible for the degradation of various PAHs in contaminated soil. nih.gov
Tracing carbon metabolismStable Isotope MetabolomicsTracked the flow of ¹³C from labeled carbon sources into microbial metabolite pools and biomass over time. osti.gov
Linking microorganisms to metabolismAnalysis of ¹³C-labeled cell lipidsConnected specific microorganisms to phenanthrene metabolism in soil. nih.gov

A significant advantage of SIP is its ability to identify microorganisms that are actively degrading a contaminant in their natural environment, without the need for laboratory cultivation. nih.gov Many environmentally relevant microorganisms are difficult or impossible to grow under standard laboratory conditions. SIP circumvents this limitation by directly analyzing the genetic material from the active portion of the microbial community. nih.gov This has led to the discovery of novel, uncultivated microbial groups that play a crucial role in the bioremediation of PAHs and their derivatives. nih.gov Understanding the diversity and function of these uncultivated organisms is essential for developing effective bioremediation strategies for PAH-contaminated sites. nih.govnih.gov

Monitoring and Elucidating Biodegradation Pathways of Polycyclic Aromatic Hydrocarbons in Environmental Matrices (e.g., Contaminated Soil, Marine Waters)

The use of ¹³C-labeled compounds like 7-Hydroxybenzo[a]pyrene-¹³C₄ is instrumental in elucidating the complex pathways of PAH biodegradation in different environmental settings. In contaminated soils, for instance, the introduction of a labeled compound allows researchers to track its transformation into various metabolic intermediates. nih.govacs.org This is crucial as the biodegradation of PAHs can proceed through multiple routes, leading to a variety of products with differing toxicities. researchgate.net Similarly, in marine environments, where PAHs from oil spills and other sources pose a significant threat, stable isotope studies can help identify the key microbial players and the specific enzymatic reactions involved in their degradation. nih.govmdpi.com

Environmental MatrixResearch FocusKey Findings
Contaminated SoilIdentification of PAH-degrading bacteriaDNA-SIP identified specific bacterial guilds responsible for degrading naphthalene (B1677914), phenanthrene, pyrene, fluoranthene, and benz[a]anthracene. nih.gov
Marine WatersCharacterization of PAH degradersIsolation and characterization of PAH-degrading bacteria from oil-contaminated surface waters. nih.govresearchgate.net

Assessment of Transformation Products and Novel Metabolic Intermediates in Environmental Systems

By employing techniques such as high-resolution mass spectrometry coupled with stable isotope labeling, researchers can identify and quantify the transformation products of 7-Hydroxybenzo[a]pyrene-¹³C₄. nih.govacs.org This approach, often referred to as stable isotope-assisted metabolomics, allows for the confident identification of metabolites derived from the parent compound, even in complex environmental matrices. nih.gov This has led to the discovery of previously unreported metabolic intermediates and has provided new insights into the mechanisms of microbial transformation of PAHs. nih.govacs.org For example, studies have identified ring-cleavage products and sulfate (B86663) conjugates as key metabolites in the biodegradation of other PAHs, suggesting the involvement of specific enzymatic pathways and potentially different types of microorganisms, such as fungi. nih.govacs.org The ability to track the formation of these products is vital for a comprehensive risk assessment of PAH-contaminated environments, as some metabolites can be more toxic than the original compound. researchgate.net

CompoundAnalytical TechniqueFinding
¹³C-labeled fluoranthene and benzo[a]anthraceneHigh-resolution mass spectrometryDetection of novel ring-cleavage products and metabolic intermediates in contaminated soil. nih.govacs.org
¹³C-labeled pyrene and benzo[a]anthraceneStable isotope-assisted metabolomicsIdentification of sulfate conjugates of dihydroxy compounds, suggesting fungal involvement in biotransformation. nih.govacs.org

Mechanistic Investigations of Benzo a Pyrene Activation Pathways

Contribution of Metabolic Pathways to Benzo[a]pyrene (B130552) Bioactivation

Benzo[a]pyrene (B[a]P) is an inert compound that requires metabolic activation to exert its carcinogenic effects. nih.govnih.gov This bioactivation occurs through multiple enzymatic pathways, primarily categorized into three major routes: the diol-epoxide pathway, the radical-cation pathway, and the o-quinone pathway. nih.govnih.gov The contribution of each pathway is critical to the formation of reactive metabolites capable of damaging cellular macromolecules like DNA.

The most extensively studied route is the diol-epoxide pathway . This process is initiated by Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, which oxidize B[a]P to form B[a]P-7,8-epoxide. researchgate.netnih.govresearchgate.net This epoxide is then hydrated by microsomal epoxide hydrolase (mEH) to produce (−)-B[a]P-trans-7,8-dihydrodiol (B[a]P-7,8-diol). nih.govnih.gov A second oxidation step, also catalyzed by CYP enzymes, converts B[a]P-7,8-diol into the highly reactive and ultimate carcinogenic metabolite, B[a]P-7,8-dihydrodiol-9,10-epoxide (BPDE). researchgate.netnih.govresearchgate.netresearchgate.net BPDE can then covalently bind to DNA, forming stable adducts that are considered a key event in cancer initiation. researchgate.netnih.gov

The radical-cation pathway involves a one-electron oxidation of B[a]P, mediated by peroxidases or CYP enzymes, to form a B[a]P radical cation. nih.govresearchgate.net This reactive intermediate can interact with DNA, leading to the formation of depurinating adducts—adducts that destabilize the bond between the DNA base and the sugar, resulting in an apurinic site. researchgate.net

The third significant route is the o-quinone pathway . In this pathway, B[a]P-7,8-diol is oxidized by enzymes from the aldo-keto reductase (AKR) family to form B[a]P-7,8-dione, an o-quinone. nih.govnih.gov This quinone is a reactive species that can form DNA adducts and participate in redox cycling. nih.gov During redox cycling, the quinone is reduced to a hydroquinone, which can then be re-oxidized, a process that generates reactive oxygen species (ROS) that can cause oxidative damage to DNA. nih.govresearchgate.net Hydroxylated metabolites like 7-Hydroxybenzo[a]pyrene are key intermediates and products within these complex and interconnected pathways.

Role of 7-Hydroxybenzo[a]pyrene and its Derivatives in Understanding DNA Adduct Formation Mechanisms

The formation of DNA adducts is a critical molecular initiating event in B[a]P-induced carcinogenesis. researchgate.netnih.gov Studying hydroxylated derivatives of B[a]P, such as 7-Hydroxybenzo[a]pyrene and B[a]P-7,8-diol, is fundamental to understanding the specific mechanisms that lead to the formation of these DNA-damaging species.

The primary pathway leading to stable, bulky DNA adducts involves the formation of BPDE from B[a]P-7,8-diol. researchgate.netresearchgate.net BPDE is highly electrophilic and reacts preferentially with the N2 position of guanine (B1146940) and to a lesser extent with adenine (B156593) in DNA. researchgate.netresearchgate.net The resulting adduct, such as r7,t8,t9-trihydroxy-c-10-(N2-deoxyguanosyl)-7,8,9,10-tetrahydrobenzo[a]pyrene (BPdG), distorts the DNA helix, which can lead to mutations during DNA replication if not repaired. researchgate.netresearchgate.net

Development of Biomarkers of Exposure Using Stable Isotope-Labeled Metabolites

Accurate measurement of B[a]P metabolites in biological samples is essential for assessing human exposure and understanding metabolic activation. The development of robust analytical methods has been significantly advanced by the use of stable isotope-labeled metabolites, including those labeled with Carbon-13 (¹³C). nih.govnih.gov These labeled compounds serve as ideal internal standards for stable isotope dilution mass spectrometry, a gold-standard technique for quantitative analysis. nih.gov

The core of this method involves synthesizing ¹³C-labeled versions of key B[a]P metabolites, such as [¹³C₄]-B[a]P-7,8-diol and other hydroxylated derivatives. nih.govnih.gov A known quantity of this library of labeled internal standards is added to a biological sample (e.g., cell culture media, urine) at the beginning of the extraction process. nih.gov During analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the native (unlabeled) metabolite and its corresponding ¹³C-labeled internal standard are separated chromatographically but are easily distinguished by their mass difference in the mass spectrometer. nih.gov

Because the internal standard is chemically identical to the analyte of interest, it behaves the same way during sample extraction, cleanup, and ionization, correcting for any sample loss or matrix effects. nih.gov This approach dramatically improves the accuracy, precision, and sensitivity of quantification. For instance, the development of a stable isotope dilution LC-MS/MS method for B[a]P metabolites demonstrated a 500-fold increase in sensitivity compared to older HPLC-radiometric detection methods, with limits of quantitation as low as 6 femomoles for 3-hydroxybenzo[a]pyrene. nih.gov This enhanced sensitivity allows for the detection and reliable quantification of a wide profile of B[a]P metabolites, even at the low concentrations relevant to human environmental exposure. nih.gov

Table 1. Method Development for B[a]P Metabolite Quantification
ParameterDescriptionAdvantage of Stable Isotope Labeling
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High selectivity and sensitivity for complex biological matrices.
Internal Standards¹³C₄-labeled B[a]P metabolites (e.g., [¹³C₄]-3-OH-B[a]P, [¹³C₄]-B[a]P-7,8-diol)Corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision. nih.gov
Quantification MethodStable Isotope DilutionConsidered the gold standard for quantitative mass spectrometry due to its superior accuracy over other methods.
Sensitivity ImprovementAchieved limits of quantitation (LOQ) in the low femtomole range (e.g., 6 fmol for 3-OH-B[a]P). nih.govEnables measurement of metabolites from low-level environmental exposures, which was not possible with less sensitive methods like HPLC-radiometric detection. nih.gov
Method ValidationIncludes assessment of linearity, limit of detection (LOD), limit of quantitation (LOQ), and precision (RSD%). nih.govEnsures the analytical method is reliable, reproducible, and fit for its intended purpose in biomarker research.

Future Directions and Emerging Research Avenues for Labeled Benzo a Pyrene Metabolites

Integration with Advanced High-Throughput Omics Technologies (e.g., lipidomics, fluxomics)

The integration of stable isotope-labeled compounds, such as 7-Hydroxybenzo[a]pyrene-13C4, with advanced omics technologies is poised to provide a more holistic understanding of the metabolic disruptions caused by polycyclic aromatic hydrocarbon (PAH) exposure. While metabolomics has been employed to study the broader metabolic responses to PAHs, the specific application of lipidomics and fluxomics in conjunction with labeled B[a]P metabolites represents a significant frontier.

Lipidomics: Exposure to high molecular weight PAHs has been shown to significantly alter lipid metabolism, including pathways related to fatty acids, alpha-linolenic acid, arachidonic acid, and cholesterol. acs.org Given the lipophilic nature of PAHs, they readily accumulate in lipid-rich tissues, and their metabolism can induce lipid peroxidation and related dysfunctions. acs.org By using 13C-labeled B[a]P metabolites, researchers can precisely track the compound's journey through lipid metabolic networks. This approach can help to identify specific lipid species that are most affected by PAH exposure and to understand the mechanisms by which these alterations contribute to toxicological outcomes.

Fluxomics: Metabolic flux analysis, or fluxomics, aims to quantify the rates of metabolic reactions within a biological system. The use of stable isotope tracers is central to this field. While fluxomics has been extensively used to study central carbon metabolism, its application to xenobiotic metabolism is an emerging area. By introducing 7-Hydroxybenzo[a]pyrene-13C4 into cellular or organismal models, it will be possible to trace the flow of the 13C label through various metabolic pathways. This will provide quantitative data on the rates of different B[a]P metabolic routes, helping to determine the relative importance of activation versus detoxification pathways under different conditions.

Development of Novel Isotopic Labeling Strategies for Complex Polycyclic Aromatic Hydrocarbon Metabolites

The synthesis of isotopically labeled PAH metabolites is a critical and often challenging aspect of this research area. The development of more efficient and versatile labeling strategies is essential for expanding the toolkit available to researchers.

Recent advancements have focused on moving beyond traditional deuterium labeling, which can be prone to back-exchange, to more stable 13C labeling. nih.gov Novel synthetic methods are being developed that require fewer steps, use milder reaction conditions, and simplify product isolation compared to conventional approaches. acs.org For instance, the synthesis of 13C4-labeled B[a]P and its oxidized metabolites has been achieved with high isotopic purity (≥99.9%). acs.org

Future strategies will likely focus on:

Site-specific labeling: Developing methods to introduce isotopes at specific atomic positions within the complex ring structures of PAH metabolites. This will allow for more detailed mechanistic studies of enzyme reactions and the formation of specific DNA adducts.

Multi-isotope labeling: Incorporating multiple stable isotopes (e.g., 13C and 15N) into PAH metabolites. This can provide even more detailed information in mass spectrometry-based analyses and help to resolve complex metabolic networks.

Uniform labeling: The application of stable isotope-assisted metabolomics (SIAM) using uniformly 13C-labeled PAHs has shown promise in tracing biotransformation in complex environmental samples. nih.govfrontiersin.org This approach allows for the identification of a wide range of metabolites and their pathways.

Table 1: Comparison of Isotopic Labeling Strategies for PAH Metabolites

Labeling StrategyAdvantagesChallenges
Deuterium (2H) Labeling Relatively inexpensive.Susceptible to back-exchange, which can compromise quantitative accuracy. nih.gov
Carbon-13 (13C) Labeling Stable label, not prone to exchange. Provides more accurate quantification in mass spectrometry. nih.govMore complex and costly synthesis.
Site-Specific Labeling Allows for detailed mechanistic studies of specific reactions.Requires highly specific and often multi-step synthetic routes.
Uniform Labeling Enables the tracing of all atoms from the parent compound, facilitating the discovery of novel metabolites and pathways. nih.govfrontiersin.orgCan be challenging to achieve high enrichment levels. Data analysis can be complex.

Expansion of Mechanistic Studies in Complex In Vitro Systems and Co-culture Models

To better mimic the complexity of human tissues, researchers are moving beyond traditional 2D cell cultures to more sophisticated in vitro models. The use of labeled B[a]P metabolites in these systems is crucial for understanding tissue-specific metabolism and cell-cell interactions.

Co-culture Models: The metabolism of xenobiotics often involves the interplay of different cell types within a tissue. Co-culture models, which combine two or more cell types, can simulate these interactions. For example, co-cultures of epithelial cells and fibroblasts can be used to study how these cell types collaboratively metabolize B[a]P. By using labeled B[a]P metabolites, it will be possible to trace the transfer of metabolites between different cell populations and to understand how cell-cell communication influences metabolic outcomes.

Computational Modeling and In Silico Approaches to Complement Experimental Data from Labeled Compound Studies

Computational modeling and in silico approaches are becoming increasingly important for predicting the metabolic fate and toxicity of chemicals, and for interpreting complex experimental data. The integration of data from studies using labeled compounds can significantly enhance the accuracy and predictive power of these models.

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. nih.govresearchgate.netnih.govplos.org Experimental data from human studies using labeled B[a]P can be used to develop and validate these models. researchgate.net For instance, PBPK models for B[a]P and its metabolite, 3-hydroxybenzo[a]pyrene, have been developed to simulate their pharmacokinetic profiles in humans. nih.govnih.govplos.org Data from studies with 7-Hydroxybenzo[a]pyrene-13C4 can be used to refine these models, leading to more accurate predictions of internal dosimetry and tissue-specific concentrations.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models aim to predict the biological activity of a chemical based on its molecular structure. By incorporating experimental data on the metabolism of a series of labeled PAH metabolites, it is possible to develop more robust QSAR models that can predict the metabolic profiles of other, untested PAHs.

In Silico Toxicity Prediction: In silico tools are being developed to predict the toxicity of chemicals based on their structure and predicted metabolic pathways. frontiersin.orgnih.gov Data from in vitro and in vivo studies using labeled compounds can be used to train and validate these predictive models. For example, understanding the specific metabolites formed from B[a]P, as determined through the use of labeled precursors, can help to refine in silico predictions of its genotoxicity and carcinogenicity.

Table 2: Key Computational Approaches and Their Synergy with Labeled Compound Data

Computational ApproachDescriptionRole of Labeled Compound Data
PBPK Modeling Simulates the ADME of chemicals in the body. nih.govresearchgate.netnih.govplos.orgProvides essential data for model development, parameterization, and validation, leading to more accurate predictions of internal exposure. researchgate.net
QSAR Models Predicts biological activity based on chemical structure.Offers quantitative data on metabolic rates and pathways for a range of compounds, improving the predictive power of the models.
In Silico Toxicity Prediction Predicts adverse effects based on computational analysis of chemical properties and metabolic pathways. frontiersin.orgnih.govHelps to identify the specific toxic metabolites and their formation rates, leading to more accurate toxicity predictions.

Q & A

Q. What are the validated methods for synthesizing 7-Hydroxybenzo[a]pyrene-13C4?

Synthesis involves isotopic labeling of benzo[a]pyrene at specific carbon positions (e.g., 4, 5, 11, 12) using quinone precursors, followed by hydroxylation to introduce the hydroxy group. For 13C-labeled compounds, synthetic routes must ensure high isotopic purity (>90%) and avoid isotopic scrambling during reaction steps . Key steps include:

  • Use of 13C-labeled intermediates (e.g., benzo[a]pyrene-4,5-quinone) for regioselective labeling.
  • Purification via HPLC or column chromatography to isolate the hydroxy derivative.
  • Validation using 13C NMR to confirm isotopic integrity at C4, C5, C11, and C12 positions .

Q. How can researchers ensure the stability of 7-Hydroxybenzo[a]pyrene-13C4 during storage?

  • Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent oxidation or photodegradation.
  • Use toluene as a stabilizing solvent (e.g., 50 mg/L in toluene) for long-term storage, as recommended for similar polycyclic aromatic hydrocarbons (PAHs) .
  • Regularly verify stability via LC-MS or UV-Vis spectroscopy to detect degradation products.

Q. What analytical techniques are recommended for quantifying 7-Hydroxybenzo[a]pyrene-13C4 in environmental samples?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize ionization parameters (e.g., ESI+ mode) and use 13C-labeled internal standards to correct for matrix effects .
  • Isotope Dilution Analysis: Employ deuterated or 13C-labeled analogs (e.g., 7-Hydroxybenzo[a]pyrene-d5) to enhance accuracy in complex matrices .
  • Quality Control: Include blanks, spikes, and reference materials (e.g., NIST SRM 1649b) to validate recovery rates and detection limits (~0.1 ng/L) .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic activation data for 7-Hydroxybenzo[a]pyrene-13C4 across studies?

Contradictions often arise from differences in experimental models (e.g., in vitro vs. in vivo) or enzyme isoforms (e.g., CYP1A1 vs. CYP1B1). To address this:

  • Systematic Review: Compare data from hepatic microsomes, recombinant enzymes, and animal models using meta-analysis frameworks .
  • Kinetic Profiling: Measure substrate specificity (kcat/Km) and metabolite ratios (e.g., dihydrodiol vs. epoxide) to identify rate-limiting steps .
  • Isotope Tracing: Use 13C-labeled compounds to track metabolic pathways via NMR or high-resolution MS .

Q. What experimental designs are optimal for studying the environmental fate of 7-Hydroxybenzo[<i>a</i>]pyrene-13C4?

  • Microcosm Studies: Simulate environmental conditions (e.g., soil/water systems) with controlled variables (pH, UV exposure) to monitor degradation kinetics.
  • Stable Isotope Probing (SIP): Combine 13C-labeled compounds with metagenomics to identify microbial degraders in complex ecosystems .
  • Fate Modeling: Use fugacity models to predict partitioning behavior (air-water-soil) based on log Kow and Henry’s Law constants .

Q. How should researchers address ethical and reproducibility challenges in studies involving 7-Hydroxybenzo[a]pyrene-13C4?

  • Data Transparency: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and synthesis protocols in public repositories .
  • Ethical Review: For human biomonitoring studies, ensure informed consent and anonymization of participant data, adhering to institutional review board (IRB) guidelines .
  • Replication Protocols: Document all parameters (e.g., reaction temperatures, solvent purity) using checklists like ARRIVE or MDAR to enhance reproducibility .

Methodological Guidance

  • For Contradiction Analysis: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid confirmation bias .
  • For Isotopic Purity Validation: Use 13C NMR chemical shift databases (e.g., δC4: 128.5 ppm; δC5: 129.2 ppm) to confirm labeling efficiency .
  • For Risk Assessment: Refer to safety data sheets (SDS) for handling guidelines, including PPE requirements and first-aid measures for accidental exposure .

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